molecular formula C14H15BrN2O4 B6792765 N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-3-methoxyoxolane-3-carboxamide

N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-3-methoxyoxolane-3-carboxamide

Cat. No.: B6792765
M. Wt: 355.18 g/mol
InChI Key: YOXKGPRYABJHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-3-methoxyoxolane-3-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a benzoxazole ring substituted with a bromine atom and a methoxyoxolane carboxamide group, making it a molecule of interest for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-3-methoxyoxolane-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids under strong oxidizing conditions.

  • Reduction: : Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: : The bromine atom in the benzoxazole ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) in acidic or basic media.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH₄), or sodium borohydride (NaBH₄).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or other strong bases in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Formation of benzoxazole aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated benzoxazole derivatives.

    Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-3-methoxyoxolane-3-carboxamide has several applications in scientific research:

  • Medicinal Chemistry: : The compound is studied for its potential antimicrobial, antifungal, and anticancer activities. Benzoxazole derivatives have shown promise in inhibiting bacterial and fungal growth and in inducing apoptosis in cancer cells .

  • Biological Studies: : It is used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

  • Chemical Synthesis: : The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Material Science: : Benzoxazole derivatives are explored for their use in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-3-methoxyoxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzoxazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The methoxyoxolane group may enhance the compound’s solubility and bioavailability, facilitating its transport to the site of action.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1,3-benzoxazole: Lacks the methoxyoxolane carboxamide group but shares the benzoxazole core and bromine substitution.

    N-methyl-3-methoxyoxolane-3-carboxamide: Contains the methoxyoxolane carboxamide group but lacks the benzoxazole ring.

    2-aminobenzoxazole: A precursor in the synthesis of benzoxazole derivatives, lacking the bromine substitution and methoxyoxolane group.

Uniqueness

N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-3-methoxyoxolane-3-carboxamide is unique due to the combination of the benzoxazole ring with a bromine atom and a methoxyoxolane carboxamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-3-methoxyoxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O4/c1-19-14(4-5-20-8-14)13(18)16-7-12-17-10-6-9(15)2-3-11(10)21-12/h2-3,6H,4-5,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXKGPRYABJHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOC1)C(=O)NCC2=NC3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.